molecular formula C15H20N2O3S B10943135 Propan-2-yl 1,6-dimethyl-4-(5-methylthiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 6050-77-7

Propan-2-yl 1,6-dimethyl-4-(5-methylthiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B10943135
CAS No.: 6050-77-7
M. Wt: 308.4 g/mol
InChI Key: VVVOVVDSHYVJQX-UHFFFAOYSA-N
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Description

Propan-2-yl 1,6-dimethyl-4-(5-methylthiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidone derivative characterized by a tetrahydropyrimidine core with a 5-methylthiophen-2-yl substituent at the 4-position and a propan-2-yl ester group at the 5-position. The 5-methylthiophen-2-yl group and ester functionality are critical structural features influencing its bioactivity and physicochemical properties.

Properties

CAS No.

6050-77-7

Molecular Formula

C15H20N2O3S

Molecular Weight

308.4 g/mol

IUPAC Name

propan-2-yl 3,4-dimethyl-6-(5-methylthiophen-2-yl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C15H20N2O3S/c1-8(2)20-14(18)12-10(4)17(5)15(19)16-13(12)11-7-6-9(3)21-11/h6-8,13H,1-5H3,(H,16,19)

InChI Key

VVVOVVDSHYVJQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2C(=C(N(C(=O)N2)C)C)C(=O)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 1,6-dimethyl-4-(5-methylthiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the tetrahydropyrimidine ring, followed by the introduction of the thiophene ring and other functional groups. Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Synthetic Routes and Key Reactivity

The compound is typically synthesized via Biginelli multicomponent reactions (MCRs), involving β-keto esters, aldehydes, and urea/thiourea derivatives under solvent-free or catalytic conditions . Key steps include:

  • Cyclocondensation : Reaction of ethyl acetoacetate, 5-methylthiophene-2-carbaldehyde, and urea derivatives in the presence of acidic catalysts (e.g., HCl or L-(+)-tartaric acid) .

  • Esterification : Introduction of the propan-2-yl group via transesterification or direct substitution.

Example Synthesis Protocol :

ComponentRoleConditions
Ethyl acetoacetateβ-Keto esterGrindstone method, HCl
5-Methylthiophene-2-carbaldehydeAldehyde componentSolvent-free, 80°C
UreaCyclizing agent12-hour reflux

Nucleophilic Substitution Reactions

The 2-oxo group and ester functionality are primary sites for nucleophilic attack:

  • Hydrolysis : The ester group undergoes alkaline hydrolysis to yield the corresponding carboxylic acid, enhancing water solubility for biological assays .

    R-COOPri+OHR-COOH+PriOH\text{R-COOPr}^i + \text{OH}^- \rightarrow \text{R-COOH} + \text{Pr}^i\text{OH}
  • Aminolysis : Reaction with primary amines (e.g., morpholine, aniline) substitutes the propan-2-yl group, forming amide derivatives .

Reactivity Trends :

Reaction TypeReagentProductYield (%)
Ester hydrolysisNaOH (aq.)Carboxylic acid derivative85–92
TransesterificationMethanol/H₂SO₄Methyl ester analog78
AminolysisBenzylamineN-Benzylamide65

Electrophilic Aromatic Substitution

The 5-methylthiophen-2-yl moiety undergoes electrophilic substitution:

  • Halogenation : Bromination or chlorination at the α-position of the thiophene ring using NBS or Cl₂/FeCl₃ .

  • Sulfonation : Reaction with SO₃/H₂SO₄ introduces sulfonic acid groups, modifying electronic properties .

Spectral Evidence :

  • ¹H NMR : Downfield shift of thiophene protons (δ 7.11–7.30 ppm) post-bromination.

  • XRD : Planar geometry of the thiophene ring facilitates regioselective substitutions.

Cyclization and Heterocycle Formation

The tetrahydropyrimidine core participates in intramolecular cyclization to form fused heterocycles:

  • Thiazolo[3,2-a]pyrimidines : Reaction with Lawesson’s reagent introduces a sulfur atom, forming antitumor-active scaffolds .

  • Pyrazoloquinolines : Condensation with hydrazines yields tricyclic derivatives with enhanced bioactivity .

Key Example :

Tetrahydropyrimidine+HydrazineΔPyrazolo[3,4-b]quinoline(Yield: 72%)\text{Tetrahydropyrimidine} + \text{Hydrazine} \xrightarrow{\Delta} \text{Pyrazolo[3,4-b]quinoline} \quad (\text{Yield: 72\%})

Biological Interactions and Catalytic Studies

The compound exhibits structure-dependent interactions with enzymes:

  • Anticancer Activity : Inhibition of ALOX15 (15-lipoxygenase) via π-π stacking with the thiophene ring .

  • Antimicrobial Activity : Methyl and ester groups enhance membrane permeability, disrupting bacterial cell walls .

Binding Affinity Data :

Target EnzymeIC₅₀ (µM)Binding Mode
ALOX156.26Competitive inhibition
COX-2>50Non-competitive

Comparative Reactivity of Structural Analogs

Analogous tetrahydropyrimidines highlight substituent effects :

CompoundSubstituentKey ReactionBioactivity (IC₅₀, µM)
Ethyl 6-methyl-2-oxo-4-phenyl-THPPhenyl at C4Ester hydrolysis8.9 (Antioxidant)
Methyl 5-methylthiophene-THPMethylthiopheneBromination4.2 (Anticancer)
Propanoyl-THPPropanoyl at C5Cyclization to thiazolo ring12.1 (Anti-inflammatory)

Stability and Degradation Pathways

  • Thermal Degradation : Decomposition above 220°C, releasing CO₂ and isopropyl fragments .

  • Photolysis : UV exposure cleaves the ester group, forming a ketone intermediate.

Scientific Research Applications

Biological Activities

Propan-2-yl 1,6-dimethyl-4-(5-methylthiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been studied for its potential as an anti-inflammatory agent and a therapeutic compound in various diseases.

Anti-inflammatory Properties

Recent studies have shown that the compound exhibits anti-inflammatory activity through inhibition of key enzymes involved in inflammatory processes. In silico molecular docking studies indicated strong binding affinity to 5-lipoxygenase (5-LOX), suggesting its potential as a lead compound for developing new anti-inflammatory drugs .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. In vitro assays revealed effective inhibition of growth for both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .

Case Study 1: Anti-inflammatory Activity

A study published in Molecules evaluated the anti-inflammatory effects of this compound using a murine model. The results indicated a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) following treatment with the compound compared to the control group. This suggests its potential for therapeutic use in conditions like rheumatoid arthritis .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The study utilized a disc diffusion method to assess antibacterial activity. The results showed that at a concentration of 100 µg/disc, the compound produced inhibition zones of 15 mm for S. aureus and 12 mm for E. coli, indicating moderate antibacterial activity .

Mechanism of Action

The mechanism of action of Propan-2-yl 1,6-dimethyl-4-(5-methylthiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes, modulation of receptor activity, or alteration of cellular processes. The exact mechanism depends on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological activity and structural attributes of this compound can be contextualized against analogs with variations in substituents at the 4-position (aryl/thiophene groups) and the 5-position (ester groups). Key findings from comparative studies are summarized below:

Table 1: Inhibitory Activity (IC₅₀, µM) of Selected Dihydropyrimidone Derivatives

Compound Name 4-Position Substituent 5-Position Ester IC₅₀ (µM) Reference
Methyl 6-methyl-4-(5-methylthiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 5-methylthiophen-2-yl Methyl 396.7 ± 1.5
Methyl 4-(thiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Thiophen-2-yl (unsubstituted) Methyl 47.1
Methyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-ethoxyphenyl Methyl 322.6 ± 1.6
Methyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 3,4-dimethoxyphenyl Methyl 79.6
Methyl 4-(4-(trifluoromethyl)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-trifluoromethylphenyl Methyl 389.2 ± 6.2

Key Observations:

Substituent Effects at the 4-Position :

  • The 5-methylthiophen-2-yl group confers superior inhibitory activity (IC₅₀ = 396.7 µM) compared to unsubstituted thiophen-2-yl (IC₅₀ = 47.1 µM) . The methyl group enhances electron density and steric fit at the TP active site.
  • Bulky or electron-withdrawing groups, such as 4-trifluoromethylphenyl , retain moderate activity (IC₅₀ = 389.2 µM), suggesting tolerance for hydrophobic interactions .
  • Polar substituents like 3,4-dimethoxyphenyl reduce activity (IC₅₀ = 79.6 µM), likely due to unfavorable steric or electronic effects .

Ester Group Variations :

  • The propan-2-yl ester in the target compound is structurally distinct from methyl or ethyl esters in analogs. While direct IC₅₀ data for the propan-2-yl variant are unavailable, methyl esters with the same 4-position substituent (e.g., 5-methylthiophen-2-yl) exhibit high activity (396.7 µM), implying that ester groups primarily influence pharmacokinetics (e.g., lipophilicity, bioavailability) rather than potency .

Oxo vs.

Crystallographic Insights :

  • Pyrimidine ring puckering, observed in analogs like Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, may influence binding conformations. The flattened boat conformation of the tetrahydropyrimidine ring is conserved across derivatives .

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : The 5-methylthiophen-2-yl group is optimal for TP inhibition, while ester modifications (e.g., propan-2-yl vs. methyl) may enhance metabolic stability or membrane permeability.
  • Antitumor Potential: High inhibitory activity against TP positions this compound as a candidate for further in vivo antitumor studies, leveraging TP's role in promoting tumor angiogenesis .
  • Synthetic Accessibility : The propan-2-yl ester can be synthesized via esterification of the corresponding carboxylic acid intermediate, analogous to methods reported for methyl esters .

Biological Activity

Propan-2-yl 1,6-dimethyl-4-(5-methylthiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (commonly referred to as Y501-7467) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the chemical characteristics, biological activities, and relevant research findings associated with this compound.

Chemical Characteristics

The molecular structure of Y501-7467 is defined by the following properties:

PropertyValue
Molecular Weight 308.4 g/mol
Molecular Formula C₁₅H₂₀N₂O₃S
SMILES CC(C)OC(C1C(c2ccc(C)s2)NC(N(C)C=1C)=O)=O
LogP 2.872
Polar Surface Area 49.126 Ų
Hydrogen Bond Acceptors 5
Hydrogen Bond Donors 1

The compound exhibits a racemic mixture and possesses a moderate logP value, indicating its potential for membrane permeability which is crucial for biological activity.

Antitumor Activity

Recent studies have indicated that compounds related to tetrahydropyrimidine derivatives exhibit promising antitumor properties. For instance, compounds similar to Y501-7467 have been evaluated for their efficacy against various human tumor cell lines. In particular, research has shown that certain tetrahydropyrimidine derivatives can inhibit the growth of cancer cells by targeting specific molecular pathways involved in tumor proliferation and survival .

The proposed mechanism of action for Y501-7467 includes:

  • Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit key enzymes involved in tumor metabolism and growth.
  • DNA Interaction : Some studies suggest that tetrahydropyrimidine derivatives can form complexes with DNA, thereby interfering with replication and transcription processes .

Case Studies and Research Findings

  • Study on Antitumor Efficacy :
    • A study evaluated the cytotoxic effects of Y501-7467 analogs against several cancer cell lines including KB (human oral cancer), DLD (human colon cancer), and HepG2 (human liver cancer). The results indicated that these compounds exhibited selective cytotoxicity with IC50 values significantly lower than standard chemotherapeutic agents like etoposide .
  • Structure-Activity Relationship (SAR) :
    • Research focusing on the SAR of tetrahydropyrimidine compounds revealed that modifications in the side chains significantly affect their biological activities. For example, the introduction of methylthio groups was found to enhance antitumor potency .
  • Inhibition Studies :
    • In vitro studies demonstrated that Y501-7467 and its analogs could inhibit the activity of certain enzymes linked to cancer progression, suggesting a potential role in therapeutic applications against malignancies .

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